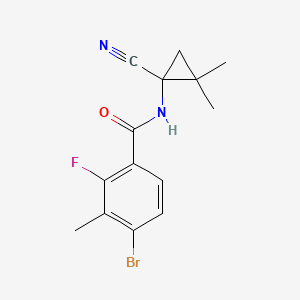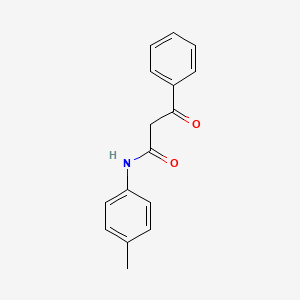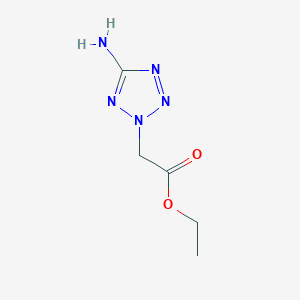
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide, also known as BAY 41-8543, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a second messenger that regulates various cellular processes, including vasodilation, apoptosis, and synaptic plasticity. By activating sGC and increasing cGMP levels, this compound 41-8543 can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have various biochemical and physiological effects in cells and animal models. These effects include increased cGMP levels, improved endothelial function, reduced oxidative stress, enhanced synaptic plasticity, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 in lab experiments is its specificity for sGC activation, which allows for precise modulation of cGMP levels. Another advantage is its stability and solubility, which make it easy to handle and administer in experiments. One limitation of using this compound 41-8543 is its potential toxicity at high doses, which requires careful dose optimization in experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543. One direction is to investigate its therapeutic potential in other diseases, such as pulmonary hypertension and diabetes. Another direction is to explore its combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its dosing and administration in clinical settings.
In conclusion, this compound 41-8543 is a promising chemical compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for sGC activation and its stability and solubility make it a useful tool in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in clinical settings.
Métodos De Síntesis
The synthesis of 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 involves the reaction of 4-bromo-2-fluoro-3-methylbenzoic acid with 1-cyano-2,2-dimethylcyclopropanamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide and sodium hydride to yield the final product.
Aplicaciones Científicas De Investigación
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 41-8543 has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular research, this compound 41-8543 has been shown to improve endothelial function and reduce oxidative stress. In neurological research, this compound 41-8543 has been shown to enhance synaptic plasticity and improve cognitive function.
Propiedades
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-8-10(15)5-4-9(11(8)16)12(19)18-14(7-17)6-13(14,2)3/h4-5H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPBXXMUUIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)NC2(CC2(C)C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)


![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)